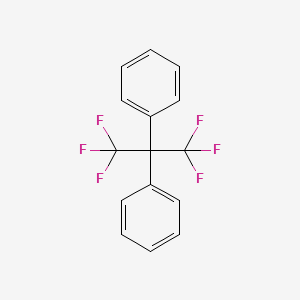

Hexafluoro-2,2-diphenylpropane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1,1,1,3,3,3-hexafluoro-2-phenylpropan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F6/c16-14(17,18)13(15(19,20)21,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTSORNHIUMCGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20555022 | |

| Record name | 1,1'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83558-76-3 | |

| Record name | 1,1'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Hexafluoro-2,2-diphenylpropane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluoro-2,2-diphenylpropane, scientifically known as 1,1'-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis(benzene) or (Hexafluoroisopropylidene)bisbenzene, is a fluorinated aromatic compound with growing interest in advanced materials science. The incorporation of the hexafluoroisopropylidene group imparts unique properties to polymers, making it a valuable monomer in the synthesis of high-performance materials. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of this compound, with a focus on its role in the development of advanced polyimides.

Chemical and Physical Properties

This compound is a colorless to almost colorless liquid at room temperature.[1] It is characterized by the presence of two trifluoromethyl groups on a central carbon atom, which is bonded to two phenyl rings. This unique structure contributes to its distinct physical and chemical properties.

| Property | Value | Source(s) |

| CAS Number | 83558-76-3 | [1] |

| Molecular Formula | C₁₅H₁₀F₆ | [2] |

| Molecular Weight | 304.23 g/mol | [2] |

| Physical State | Liquid | [1] |

| Appearance | Colorless to almost colorless | [1] |

| Flash Point | 78 °C | |

| Purity | >98.0% (GC) | [1] |

While definitive boiling and melting points are not consistently reported in readily available literature, its liquid state at ambient temperature and relatively high flash point suggest a low volatility. The compound is stable under normal storage conditions.[3]

Synthesis of this compound

The synthesis of this compound is not widely detailed in standard chemical literature. However, analogous syntheses of structurally related compounds, such as hexafluoro-2,2-bis-(4-hydroxyphenyl)-propane (Bisphenol AF), suggest a probable synthetic route via a Friedel-Crafts type reaction.[4][5] This electrophilic aromatic substitution would involve the reaction of hexafluoroacetone with benzene in the presence of a suitable Lewis acid catalyst.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

This proposed pathway is based on the well-established reactivity of hexafluoroacetone as a potent electrophile and the susceptibility of benzene to electrophilic attack. The reaction conditions, such as temperature, pressure, and catalyst choice, would need to be optimized to achieve a high yield and purity of the desired product. A detailed experimental protocol for the direct synthesis of this compound is a current gap in the accessible scientific literature.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the aromatic protons of the two phenyl rings. The chemical shifts and splitting patterns would depend on the substitution pattern and any rotational hindrance around the C-C bonds.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the quaternary carbon of the isopropylidene group, the trifluoromethyl carbons, and the carbons of the phenyl rings.

-

¹⁹F NMR: The fluorine NMR spectrum would be characterized by a singlet for the six equivalent fluorine atoms of the two trifluoromethyl groups.

-

FTIR: The infrared spectrum would exhibit characteristic absorption bands for C-H stretching and bending of the aromatic rings, as well as strong C-F stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of trifluoromethyl groups.

Applications in Polymer Science: A Monomer for High-Performance Polyimides

The primary application of this compound and its derivatives is in the synthesis of high-performance polyimides.[3][6] Polyimides are a class of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of the hexafluoroisopropylidene group into the polymer backbone can further enhance these properties.

The diamine derivative, 2,2-bis(4-aminophenyl)hexafluoropropane , is a key monomer used in polyimide synthesis. This monomer, when reacted with various dianhydrides, yields polyimides with desirable characteristics.

General Polyimide Synthesis Workflow:

Caption: General workflow for the synthesis of polyimides from a diamine monomer.

The resulting fluorinated polyimides often exhibit:

-

Enhanced Solubility: The bulky, non-polar hexafluoroisopropylidene group can disrupt polymer chain packing, leading to improved solubility in organic solvents.[3][7] This is a significant advantage for processing and fabrication of polyimide films and coatings.

-

Improved Dielectric Properties: The low polarizability of the C-F bond contributes to lower dielectric constants and dielectric losses in the resulting polyimides, making them suitable for applications in microelectronics.[4]

-

High Thermal Stability: The strong C-F bonds and the rigid aromatic backbone contribute to excellent thermal and thermo-oxidative stability, with high glass transition temperatures and decomposition temperatures.[4][8]

-

Optical Transparency: The introduction of the hexafluoroisopropylidene group can reduce charge-transfer complex formation between polymer chains, leading to colorless or near-colorless polyimide films with high optical transparency.[9]

-

Low Moisture Absorption: The hydrophobic nature of the fluorine-containing groups results in polyimides with reduced water uptake.[4]

These properties make polyimides derived from hexafluoroisopropylidene-containing monomers attractive for a range of advanced applications, including flexible electronics, aerospace components, and gas separation membranes.[4][9]

Safety and Handling

According to available safety data sheets, this compound is classified as a combustible liquid.[10] It is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS).[10] However, as with all chemicals, appropriate safety precautions should be taken during handling. It is recommended to handle the substance in a well-ventilated area, wear protective gloves and eye protection, and keep it away from flames and hot surfaces.[10] In case of skin or eye contact, rinse with plenty of water.[10]

Conclusion

This compound and its derivatives, particularly the corresponding diamine, are important building blocks for the synthesis of high-performance fluorinated polyimides. The unique combination of properties imparted by the hexafluoroisopropylidene group, including enhanced solubility, improved dielectric properties, high thermal stability, and optical transparency, makes these materials highly valuable for advanced technological applications. While a comprehensive set of experimental data for the monomer itself is not yet fully available in the public domain, the well-documented properties of the resulting polymers underscore its significance in modern materials science. Further research into the synthesis and characterization of this compound will undoubtedly contribute to the development of next-generation advanced materials.

References

- Synthesis and characterization of novel star-branched polyimides derived from 2,2-bis[4-(2,4-diaminophenoxy)phenyl]hexafluoropropane. RSC Publishing. (URL not available)

- Novel soluble polyimides derived from 2,2′-bis[4-(5-amino-2-pyridinoxy)phenyl]hexafluoropropane: Preparation, characterization, and optical, dielectric properties. Sci-Hub. (URL not available)

- SAFETY DATA SHEET - Tokyo Chemical Industry. (2023-03-05). (URL not available)

- Full article: Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. Taylor & Francis Online. (2020-09-30). (URL not available)

- (PDF) Synthesis and characterization of polyimides containing 4,4'-hexafluoroisopropylidene-bisphthalic.

- High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers. RSC Publishing. (2017-08-22). (URL not available)

- This compound 83558-76-3 | TCI Deutschland GmbH. (URL not available)

- This compound | 83558-76-3 | Tokyo Chemical Industry Co., Ltd.(APAC). (URL not available)

- Novel soluble polyimides derived from 2,2 '-bis[4-(5-amino-2-pyridinoxy)phenyl]hexafluoropropane: Preparation, characterization, and optical, dielectric properties | Request PDF.

- This compound 83558-76-3 | Tokyo Chemical Industry UK Ltd. (URL not available)

- Synthesis of Polyimide from Diamine Containing 4-tert-Butyl Group. Korea Science. (URL not available)

- Proton nuclear magnetic resonance (¹H NMR) spectra of (co)polyimides:...

- This compound by BOC Sciences - Labshake. (URL not available)

- Dielectric Properties of Fluorinated Aromatic Polyimide Films with Rigid Polymer Backbones. (URL not available)

- Synthesis of a new diamine and its effect on the residual stress of colorless polyimide. (2025-05-18). (URL not available)

- Properties of Binary Polyimide Blends Containing Hexafluoroisopropylidene Group. (2025-08-07). (URL not available)

- 83558-76-3(this compound) Product Description - ChemicalBook. (URL not available)

- This compound 98.0+%, TCI America 5 g | Buy Online - Fisher Scientific. (URL not available)

- FT-ir spectra of polyimides. | Download Scientific Diagram.

- 4,4 -(Hexafluoroisopropylidene)bis(benzoic acid) 98 1171-47-7 - Sigma-Aldrich. (URL not available)

- Synthesis of polyimides from respective diamines species and dianhydrides.

- FOCUS ON POLYIMIDES | Zeus. (URL not available)

- 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020-05-30). (URL not available)

- "Synthesis of hexafluoroisopropylidene (6F) polyarylenes via interfacia" by Gustavo Adolfo Muñoz Ruiz - Scholars Junction.

- The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry. (URL not available)

- Hexafluoro-2-propanol - Wikipedia. (URL not available)

- Benzene underwent a Friedel–Crafts acylation followed by a Wolff–... | Study Prep in Pearson+. (URL not available)

- hexamethyl dewar benzene - Organic Syntheses Procedure. (URL not available)

- SAFETY DATA SHEET - Sigma-Aldrich. (2025-07-29). (URL not available)

- Hexafluoro-2-propanol - American Chemical Society. (2023-08-14). (URL not available)

- hexahydroxybenzene - Organic Syntheses Procedure. (URL not available)

- Hexaphenylbenzene - Common Chemistry - CAS.org. (URL not available)

- bisphenol AF | C15H10F6O2 | CID 73864 - PubChem. NIH. (URL not available)

Sources

- 1. Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films with Reduced Linear Coefficients of Thermal Expansion from Organo-Soluble Resins Derived from Aromatic Diamine with Benzanilide Units [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Sci-Hub. Novel soluble polyimides derived from 2,2′-bis[4-(5-amino-2-pyridinoxy)phenyl]hexafluoropropane: Preparation, characterization, and optical, dielectric properties / Polymer, 2014 [sci-hub.st]

- 4. Synthesis and characterization of novel star-branched polyimides derived from 2,2-bis[4-(2,4-diaminophenoxy)phenyl]hexafluoropropane - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

(Hexafluoroisopropylidene)bisbenzene chemical structure

An In-Depth Technical Guide to (Hexafluoroisopropylidene)bisbenzene (Bisphenol AF): Structure, Synthesis, and Applications in Advanced Materials and Biological Systems

Executive Summary

(Hexafluoroisopropylidene)bisbenzene, more commonly known as Bisphenol AF (BPAF), is a synthetic organofluorine compound structurally analogous to Bisphenol A (BPA).[1] The defining feature of BPAF is the replacement of the two methyl groups of BPA with highly electronegative trifluoromethyl (CF3) groups.[1] This substitution creates a central hexafluoroisopropylidene bridge that profoundly influences the molecule's chemical reactivity, physical properties, and biological activity. Industrially, BPAF is a critical monomer for synthesizing high-performance fluorinated polymers, including polyimides, polyamides, and polycarbonates, which benefit from the enhanced thermal stability and chemical resistance conferred by the fluorine atoms.[2][3] From a biological standpoint, BPAF is a potent endocrine-disrupting chemical that interacts with nuclear hormone receptors with significantly higher affinity than BPA, making its study essential for researchers in toxicology and drug development.[2] This guide provides a comprehensive technical overview of BPAF's core chemical structure, synthesis protocols, material science applications, and its complex biological interactions, offering field-proven insights for scientists and development professionals.

Core Chemical Structure and Physicochemical Properties

The unique characteristics of Bisphenol AF originate directly from its molecular architecture. The structure consists of two 4-hydroxyphenyl (phenol) moieties linked to a central, quaternary carbon atom. This central carbon is also bonded to two trifluoromethyl groups, forming the hexafluoroisopropylidene bridge.

Nomenclature and Identifiers:

-

IUPAC Name: 4,4'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)diphenol[4]

-

Common Names: Bisphenol AF (BPAF), 2,2-Bis(4-hydroxyphenyl)hexafluoropropane, Hexafluorobisphenol A[3][4]

-

CAS Number: 1478-61-1[4]

-

Molecular Formula: C₁₅H₁₀F₆O₂[4]

The electron-withdrawing nature of the six fluorine atoms creates a highly polarized C-F bond, which in turn imparts unique properties to the entire molecule. This structural feature is the primary driver for BPAF's enhanced thermal stability in polymers and its potent affinity for certain biological receptors compared to its non-fluorinated counterpart, BPA.

Data Presentation: Physicochemical Properties of Bisphenol AF

| Property | Value | Source |

| Molar Mass | 336.233 g/mol | [3] |

| Appearance | White to light gray powder | [2] |

| Melting Point | 160–162 °C | [2][3] |

| Water Solubility | 209 ppm at 21.5 °C (low solubility) | [2] |

| Organic Solvent Solubility | Good solubility in most organic solvents | [2] |

| SMILES | C1=CC(=CC=C1C(C2=CC=C(C=C2)O)(C(F)(F)F)C(F)(F)F)O | [3][4] |

| InChI Key | ZFVMWEVVKGLCIJ-UHFFFAOYSA-N | [3][4] |

Spectroscopic characterization data, including ¹H NMR, ¹³C NMR, and ¹⁹F NMR, are available in the scientific literature and are crucial for confirming the identity and purity of synthesized BPAF.[3]

Synthesis and Derivatization

Primary Synthesis of Bisphenol AF

The industrial synthesis of BPAF is typically achieved through the acid-catalyzed condensation of hexafluoroacetone with an excess of phenol.[2][5] This reaction is an electrophilic aromatic substitution where the protonated carbonyl carbon of hexafluoroacetone acts as the electrophile, attacking the electron-rich para position of two phenol molecules.

Causality in Experimental Choices:

-

Catalyst: Anhydrous hydrogen fluoride (HF) is often used as both the catalyst and the reaction medium. Its strong acidic nature efficiently protonates the hexafluoroacetone, initiating the reaction.[5][6]

-

Reactant Ratio: A molar excess of phenol is used to drive the reaction towards the desired di-substituted product and to minimize the formation of mono-substituted intermediates.[5]

-

Reaction Conditions: The reaction is performed in a sealed, high-pressure vessel (autoclave) at elevated temperatures (e.g., 100°C) to ensure the reactants, particularly the gaseous hexafluoroacetone, remain in the liquid phase and to provide sufficient activation energy.[6]

Experimental Protocol: Synthesis of Bisphenol AF

-

Preparation: A high-pressure nickel or stainless steel autoclave is charged with phenol (e.g., 258 g).[6]

-

Reactant Introduction: A pre-prepared solution of hexafluoroacetone in anhydrous hydrogen fluoride is transferred into the sealed autoclave.[6] The transfer is often managed by exploiting the vapor pressure of the solution.

-

Reaction: The sealed autoclave is heated to 100°C and maintained at this temperature for approximately 8-10 hours with continuous stirring.[6]

-

Work-up: After cooling, the excess hydrogen fluoride and any unreacted starting materials are carefully removed via distillation.[6]

-

Purification: The crude product is then purified, typically through recrystallization from an appropriate solvent system (e.g., toluene), to yield pure Bisphenol AF.

Caption: Diagram 2: Differential Signaling of BPAF via Estrogen Receptors.

Toxicological Profile and Safe Handling

Given its potent biological activity, proper handling of BPAF is imperative. It is classified as a substance that may cause respiratory irritation, serious eye damage, and may damage fertility or the unborn child. [7] Data Presentation: Toxicological Summary

| Metric | Value | Species | Notes |

| LD50 Oral | 3,400 mg/kg | Rat | May cause changes to the gastrointestinal tract, liver, and kidneys. [8] |

| NOAEL Oral | 30 mg/kg bw/day | Rat | No-Observed-Adverse-Effect Level in studies. [9] |

| Hazards | H317, H318, H335, H360 | N/A | May cause allergic skin reaction, serious eye damage, respiratory irritation, and may damage fertility. |

Experimental Protocol: Safe Laboratory Handling of BPAF

This protocol is a self-validating system designed to minimize exposure.

-

Engineering Controls: Always handle BPAF powder within a certified chemical fume hood or a glove box to prevent inhalation of airborne particles.

-

Personal Protective Equipment (PPE):

-

Wear a lab coat, closed-toe shoes, and chemical safety goggles.

-

Use nitrile gloves. Contaminated gloves must not be allowed out of the workplace. 3. Dispensing: When weighing the solid, use a spatula and weigh onto a tared weigh boat inside the fume hood. Avoid generating dust.

-

-

Spill Management: In case of a spill, do not dry sweep. Carefully moisten the spilled powder with a suitable solvent (e.g., methanol) and absorb it with an inert material. Place the waste in a sealed, labeled container for hazardous waste disposal.

-

Waste Disposal: Dispose of all BPAF waste and contaminated materials according to institutional and local regulations for hazardous chemical waste. [9]6. Decontamination: Thoroughly clean all surfaces and equipment that have come into contact with BPAF using an appropriate solvent. Wash hands thoroughly after handling.

Conclusion

(Hexafluoroisopropylidene)bisbenzene is a molecule of significant duality. Its core chemical structure, defined by the robust and electron-withdrawing hexafluoroisopropylidene bridge, makes it an indispensable component in the field of material science for creating high-performance polymers. Simultaneously, these same structural features render it a potent endocrine-disrupting chemical with high affinity and selectivity for estrogen receptors. For researchers, scientists, and drug development professionals, a thorough understanding of BPAF's structure-property and structure-activity relationships is crucial for both leveraging its potential in materials and mitigating its risks in biological and environmental contexts.

References

-

EDL. (n.d.). Bisphenol AF (BPAF), CAS no.1478-61-1. Endocrine Disruptor List. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). bisphenol AF. PubChem. Retrieved from [Link]

-

Grokipedia. (n.d.). Bisphenol AF. Retrieved from [Link]

-

American Chemistry Council. (n.d.). Bisphenol A (BPA). Retrieved from [Link]

-

Wikipedia. (n.d.). Bisphenol AF. Retrieved from [Link]

- Google Patents. (n.d.). JP5668319B2 - Method for producing 2,2-bis (4-hydroxyphenyl) hexafluoropropane.

-

NIH. (2024). Development of certain benzylidene coumarin derivatives as anti-prostate cancer agents targeting EGFR and PI3Kβ kinases. Retrieved from [Link]

-

Wikipedia. (n.d.). 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride. Retrieved from [Link]

-

Metoree. (2022). Synthesis and Application of 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A guide towards safe, functional and renewable BPA alternatives by rational molecular design: structure–property and structure–toxicity relationships. Polymer Chemistry. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of hexafluoro-2,2-bis-(4-hydroxyphenyl)-propane. Retrieved from [Link]

-

Daikin Chemicals. (2023). Safety data sheet. Retrieved from [Link]

-

CPAchem. (n.d.). Safety data sheet. Retrieved from [Link]

-

European Patent Office. (1998). EP 0895985 B1 - Method for producing 2,2-bis(3-amino-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropane. Retrieved from [Link]

-

ResearchGate. (n.d.). The organic ligand 4,4'-(hexafluoroisopropylidene)bis(benzoic acid).... Retrieved from [Link]

- Google Patents. (n.d.). US5028728A - Process for the preparation of reaction products of 2,2-bis-(4-hydroxphenyl)-hexafluoropropane and new derivatives of this type.

-

PubMed. (2024). Discovery of Bis-imidazolecarboxamide Derivatives as Novel, Potent, and Selective TNIK Inhibitors for the Treatment of Idiopathic Pulmonary Fibrosis. Retrieved from [Link]

Sources

- 1. edlists.org [edlists.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Bisphenol AF - Wikipedia [en.wikipedia.org]

- 4. bisphenol AF | C15H10F6O2 | CID 73864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. JP5668319B2 - Method for producing 2,2-bis (4-hydroxyphenyl) hexafluoropropane - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. bg.cpachem.com [bg.cpachem.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. daikinchemicals.com [daikinchemicals.com]

Flumioxazin (CAS 83558-76-3): A Comprehensive Technical Guide on its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumioxazin, identified by the CAS Registry Number 83558-76-3, is a potent, broad-spectrum N-phenylphthalimide herbicide.[1] It is widely utilized in agriculture for the pre- and post-emergence control of a variety of broadleaf weeds and grasses in crops such as soybeans and peanuts.[2][3] Its herbicidal activity stems from the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a critical component in the chlorophyll biosynthesis pathway in plants.[1][2] This inhibition leads to an accumulation of phototoxic porphyrins, which, in the presence of light and oxygen, cause rapid peroxidation of cell membranes, ultimately leading to cell death.[1][4] This guide provides a detailed examination of the fundamental physical and chemical properties of Flumioxazin, offering critical data and insights for researchers and professionals in the fields of agricultural science, environmental chemistry, and drug development.

Chemical Identity and Structure

Flumioxazin is chemically known as 2-[7-fluoro-3-oxo-4-(prop-2-ynyl)-2H,4H-1,4-benzoxazin-6-yl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione.[5] Its molecular structure is characterized by a complex assembly of a benzoxazine, a terminal acetylenic group, a dicarboximide, and an organofluorine compound.[1]

Table 1: Chemical Identifiers for Flumioxazin

| Identifier | Value | Source(s) |

| CAS Registry Number | 83558-76-3 | [1] |

| IUPAC Name | 2-[7-fluoro-3-oxo-4-(prop-2-ynyl)-2H,4H-1,4-benzoxazin-6-yl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione | [5] |

| Molecular Formula | C₁₉H₁₅FN₂O₄ | [4][6] |

| Molecular Weight | 354.33 g/mol | [6] |

| InChI Key | FOUWCSDKDDHKQP-UHFFFAOYSA-N | [6] |

| Synonyms | Flumioxazine, Sumisoya, S-53482, Valor | [1][6] |

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to understanding its behavior in various matrices, its environmental fate, and its suitability for specific applications. The properties of Flumioxazin are summarized in the table below.

Table 2: Physical and Chemical Properties of Flumioxazin

| Property | Value | Conditions | Source(s) |

| Physical State | Yellowish-brown, odorless powder | Ambient | [4][7][8] |

| Melting Point | 201-204 °C | [1] | |

| Boiling Point | 644.4 ± 55.0 °C | Predicted | [9] |

| Density | 1.5132 g/mL | 20 °C | [8][9] |

| Vapor Pressure | 3.2 x 10⁻⁴ Pa (2.41 x 10⁻⁶ mmHg) | 22-25 °C | [1][4] |

| Water Solubility | 1.79 mg/L | 25 °C | [8][10] |

| Solubility in Organic Solvents | Soluble in common organic solvents like dichloromethane, acetone, and ethyl acetate; slightly soluble in hexane. | [1][4] | |

| Octanol-Water Partition Coefficient (log Kow) | 2.55 | 20 °C | [1][7] |

| Henry's Law Constant | 6.28 x 10⁻⁷ atm·m³/mol | Estimated | [1] |

Chemical Stability and Reactivity

The stability of Flumioxazin is significantly influenced by environmental factors such as pH and light. Understanding its degradation pathways is crucial for predicting its persistence and potential impact on non-target organisms.

Hydrolysis

Flumioxazin is susceptible to hydrolysis, with the rate being highly dependent on the pH of the aqueous medium. The degradation is significantly accelerated under alkaline conditions.[4][11] The primary degradation pathway involves the cleavage of the imide ring.[12]

-

At pH 5: The hydrolysis half-life (t½) is approximately 3 to 5 days.[4][13]

-

At pH 7: The hydrolysis half-life is significantly shorter, ranging from 19 to 26 hours.[4] One study reported a biphasic degradation at pH 7, with an initial rapid phase followed by a slower degradation with a half-life of 11-14 days.[13]

-

At pH 9: Hydrolysis is extremely rapid, with a half-life of only 14 to 23 minutes.[4][13]

The major degradation products of hydrolysis are 6-amino-7-fluoro-4-(2-propynyl)-1,4,-benzoxazin-3(2H)-one (APF) and 3,4,5,6-tetrahydrophthalic acid (THPA).[13][14]

Photolysis

Flumioxazin is also susceptible to photodegradation in both water and soil.[15] The photolytic half-life in aqueous media is approximately 1 day.[13] On soil surfaces, the photolysis half-life ranges from 3.2 to 8.4 days.[1] The degradation products formed through photolysis are generally the same as those from hydrolysis.[11]

The rapid degradation of Flumioxazin through both hydrolysis and photolysis indicates that it is not persistent in the environment.[7][14]

Figure 1: Primary degradation pathways of Flumioxazin.

Analytical Methodologies

Accurate quantification of Flumioxazin in various environmental and biological matrices is essential for residue analysis, environmental monitoring, and toxicological studies. Several analytical methods have been developed for this purpose, with gas chromatography (GC) and high-performance liquid chromatography (HPLC) being the most common.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a sensitive and selective method for the determination of Flumioxazin.[16] The general workflow involves extraction from the sample matrix, cleanup to remove interfering substances, and subsequent analysis by GC-MS.

Experimental Protocol: Determination of Flumioxazin in Soil by GC-MS

This protocol is a generalized procedure based on established methods.[17][18]

-

Extraction:

-

Weigh 20 g of a soil sample into a centrifuge tube.

-

Add 80 mL of an acetone/1% HCl (9:1, v/v) solution and shake vigorously for 30 minutes.[17]

-

Centrifuge the sample and decant the supernatant.

-

Repeat the extraction with 80 mL of an acetonitrile/1% HCl (8:2, v/v) solution.[17]

-

Combine the supernatants.

-

-

Liquid-Liquid Partitioning:

-

Take an aliquot of the combined extract and reduce the organic solvent volume using a rotary evaporator.

-

Partition the aqueous residue with hexane to extract Flumioxazin.[17]

-

Collect the hexane phase.

-

-

Cleanup:

-

Analysis:

-

Evaporate the eluate to dryness and reconstitute the residue in a known volume of toluene or another suitable solvent.[17]

-

Inject an aliquot into a GC-MS system equipped with a capillary column and a mass selective detector.

-

Quantify Flumioxazin based on the peak area of a characteristic ion compared to a calibration curve prepared with analytical standards.

-

Figure 2: Workflow for the analysis of Flumioxazin in soil by GC-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a UV or mass spectrometry detector is another widely used technique for Flumioxazin analysis.[4] It is particularly useful for analyzing the parent compound and its more polar metabolites. Reversed-phase HPLC is a common mode of separation.[4]

Conclusion

This technical guide has provided a comprehensive overview of the core physical and chemical properties of Flumioxazin (CAS 83558-76-3). The data presented, including its chemical identity, physicochemical parameters, stability under various conditions, and established analytical methodologies, are essential for professionals engaged in research and development in the agricultural and environmental sciences. A thorough understanding of these properties is critical for the safe and effective use of this herbicide, as well as for assessing its environmental impact.

References

-

Wikipedia. Flumioxazin. [Link]

-

Food and Agriculture Organization of the United Nations. Flumioxazin Specifications and Evaluations. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 92425, Flumioxazin. [Link]

-

University of Hertfordshire. Flumioxazin (Ref: S 53482). [Link]

-

Mass.gov. Flumioxazin. [Link]

-

University of Florida, IFAS. Flumioxazin Considerations. [Link]

-

Pacific Northwest Pest Management Handbooks. Flumioxazin. [Link]

-

PubMed. Hydrolysis and photolysis of flumioxazin in aqueous buffer solutions. [Link]

-

The Good Scents Company. flumioxazin. [Link]

-

Wisconsin Department of Natural Resources. flumioxazin chemical fact sheet. [Link]

-

PubChem. Flumioxazin. [Link]

-

United States Environmental Protection Agency. Environmental Chemistry Method for Flumioxazin, THPA, & HPA. [Link]

-

Lier Chemical Co., Ltd. Flumioxazin-Herbicide. [Link]

-

Regulations.gov. Flumioxazin. Petition for the Establishment of Permanent Tolerances and Registration for a Section 3 on Grass (Seed Crop) including Forage and Hay. [Link]

-

ResearchGate. Hydrolysis and photolysis of flumioxazin in aqueous buffer solutions. [Link]

-

ACS Publications. Degradation of Flumioxazin in Illuminated Water–Sediment Systems. [Link]

-

Food and Agriculture Organization of the United Nations. Flumioxazin 183 - JMPR 2005. [Link]

-

United States Environmental Protection Agency. determination of flumioxazin. [Link]

-

ResearchGate. Gas Chromatographic/Mass Spectrometric Determination of Flumioxazin Extracted from Soil and Water. [Link]

Sources

- 1. Flumioxazin | C19H15FN2O4 | CID 92425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Flumioxazin | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]

- 3. Flumioxazin-Herbicide-Lier Chemical Co., Ltd. [lierchem.com]

- 4. fao.org [fao.org]

- 5. Flumioxazin - Wikipedia [en.wikipedia.org]

- 6. medkoo.com [medkoo.com]

- 7. Flumioxazin (Ref: S 53482) [sitem.herts.ac.uk]

- 8. Flumioxazin [drugfuture.com]

- 9. FLUMIOXAZIN CAS#: 103361-09-7 [m.chemicalbook.com]

- 10. flumioxazin, 103361-09-7 [thegoodscentscompany.com]

- 11. Hydrolysis and photolysis of flumioxazin in aqueous buffer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. fao.org [fao.org]

- 14. apps.dnr.wi.gov [apps.dnr.wi.gov]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 18. epa.gov [epa.gov]

Spectroscopic Characterization of (Hexafluoroisopropylidene)bisbenzene (Bisphenol AF): A Technical Guide

Introduction

(Hexafluoroisopropylidene)bisbenzene, more commonly known as Bisphenol AF (BPAF), is a fluorinated analog of Bisphenol A (BPA). The substitution of two methyl groups with trifluoromethyl groups significantly alters its chemical and physical properties, including its electronic characteristics, lipophilicity, and metabolic stability. These modifications have led to its use in the production of specialty polymers such as polyimides, polyamides, and polyesters, where high thermal stability and specific electronic properties are required.[1] However, the structural similarity to BPA has also raised concerns about its potential endocrine-disrupting activities, making its unambiguous identification and quantification in various matrices a critical task for researchers in environmental science, toxicology, and drug development.

This in-depth technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize Bisphenol AF. By delving into the principles and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document serves as a vital resource for scientists seeking to confirm the identity, purity, and structure of this compound. The causality behind experimental choices and the interpretation of the resulting data are emphasized to provide a field-proven perspective on the spectroscopic analysis of Bisphenol AF.

Molecular Structure and Isomeric Considerations

A foundational understanding of the molecular structure of Bisphenol AF is paramount for the accurate interpretation of its spectroscopic data. The molecule consists of two phenol rings linked by a central hexafluoroisopropylidene group. The free rotation around the single bonds connecting the phenyl rings to the isopropylidene bridge influences the conformational landscape of the molecule.

Figure 1: 2D Chemical Structure of (Hexafluoroisopropylidene)bisbenzene (Bisphenol AF).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

¹H NMR Data Summary

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~7.3 | d | 4H | Ar-H (ortho to C-C(CF₃)₂) |

| 2 | ~6.8 | d | 4H | Ar-H (meta to C-C(CF₃)₂) |

| 3 | ~5.0 | s (broad) | 2H | Ar-OH |

Note: The exact chemical shifts can vary depending on the solvent and concentration. Data is sourced from Sigma-Aldrich via PubChem.[2]

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of Bisphenol AF is characterized by its simplicity, which is a direct reflection of the molecule's symmetry.

-

Aromatic Protons: The two sets of aromatic protons appear as doublets, a classic AA'BB' spin system for a 1,4-disubstituted benzene ring. The protons ortho to the bulky hexafluoroisopropylidene group are deshielded due to the electron-withdrawing nature of the CF₃ groups and the anisotropic effect of the adjacent aromatic ring, thus appearing at a lower field (~7.3 ppm). Conversely, the protons meta to the bridge are shielded and resonate at a higher field (~6.8 ppm).

-

Hydroxyl Protons: The phenolic hydroxyl protons typically appear as a broad singlet. The chemical shift of this peak is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. Its broadness is a result of chemical exchange with residual water or other hydroxyl groups.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of Bisphenol AF in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl protons.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer for better resolution.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds to ensure full relaxation of the protons.

-

Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

-

-

Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak as a secondary reference (primary reference is Tetramethylsilane, TMS, at 0 ppm).

-

Integrate the peaks to determine the relative ratios of the different types of protons.

-

Figure 2: Workflow for ¹H NMR Spectroscopic Analysis of Bisphenol AF.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) provides valuable information about the carbon skeleton of a molecule.

¹³C NMR Data Summary

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~155 | Ar-C-OH |

| 2 | ~132 | Ar-C (ortho to C-C(CF₃)₂) |

| 3 | ~128 | Ar-C (meta to C-C(CF₃)₂) |

| 4 | ~124 (q) | -C(CF₃)₂- |

| 5 | ~65 (septet) | -C(CF₃)₂- |

Note: The exact chemical shifts can vary depending on the solvent. The multiplicity (quartet and septet) is due to coupling with the fluorine atoms. Data is sourced from Sigma-Aldrich via PubChem.[2]

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum of Bisphenol AF, like its ¹H NMR counterpart, is relatively simple due to molecular symmetry.

-

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. The carbon atom attached to the hydroxyl group (C-OH) is significantly deshielded and appears at the lowest field (~155 ppm). The quaternary carbon of the aromatic ring attached to the hexafluoroisopropylidene bridge is also deshielded. The two types of protonated aromatic carbons appear in the typical aromatic region.

-

Quaternary Carbon of the Bridge: The central quaternary carbon of the hexafluoroisopropylidene group is coupled to six equivalent fluorine atoms, resulting in a septet. Its chemical shift is around 65 ppm.

-

Trifluoromethyl Carbons: The two trifluoromethyl carbons are equivalent and are coupled to three fluorine atoms and the central quaternary carbon. This results in a quartet, with a chemical shift around 124 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of Bisphenol AF in 0.6-0.7 mL of a deuterated solvent.

-

Instrument Setup:

-

Use a spectrometer with a broadband probe.

-

Tune the probe to the ¹³C frequency.

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30) is commonly used.

-

Acquisition Time: 1-1.5 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.

-

-

Processing:

-

Apply a Fourier transform with an exponential line broadening function to improve the signal-to-noise ratio.

-

Phase the spectrum.

-

Calibrate the chemical shift scale using the solvent peak as a reference.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation.

IR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 3100-2800 | Weak | C-H stretch (aromatic) |

| ~1600, ~1500 | Medium | C=C stretch (aromatic ring) |

| ~1250, ~1170 | Strong | C-F stretch |

| ~1100 | Strong | C-O stretch (phenol) |

Note: The exact peak positions and intensities can be influenced by the sampling method (e.g., KBr pellet, ATR).[3]

Interpretation of the IR Spectrum

The IR spectrum of Bisphenol AF provides clear evidence for its key functional groups.

-

O-H Stretching: A prominent broad absorption band around 3400 cm⁻¹ is characteristic of the hydroxyl (O-H) group involved in intermolecular hydrogen bonding.[3]

-

C-H Stretching: Weak absorptions in the 3100-2800 cm⁻¹ region are due to the C-H stretching vibrations of the aromatic rings.[3]

-

Aromatic C=C Stretching: The absorptions around 1600 cm⁻¹ and 1500 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the benzene rings.

-

C-F Stretching: The most intense and characteristic peaks in the fingerprint region are the strong absorptions for the C-F stretching vibrations of the trifluoromethyl groups, typically found between 1300 and 1100 cm⁻¹.

-

C-O Stretching: A strong band around 1100 cm⁻¹ corresponds to the C-O stretching vibration of the phenolic group.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: Place a small amount of solid Bisphenol AF powder directly onto the ATR crystal.

-

Instrument Setup:

-

Ensure the ATR crystal is clean before and after use.

-

Collect a background spectrum of the empty ATR crystal.

-

-

Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Mass Spectrometry Data Summary (LC-ESI-MS/MS)

| Ion | m/z |

| Precursor Ion [M-H]⁻ | 335.2 |

| Product Ion 1 | 265.3 |

| Product Ion 2 | 177.3 |

Data obtained from a comprehensive LC-MS/MS analysis of 15 bisphenols.[4]

Interpretation of the Mass Spectrum

In electrospray ionization (ESI) in negative mode, Bisphenol AF readily deprotonates to form the [M-H]⁻ ion at m/z 335.2. Collision-induced dissociation (CID) of this precursor ion leads to characteristic fragment ions.

-

Loss of CF₃: A common fragmentation pathway for compounds containing a trifluoromethyl group is the loss of a CF₃ radical. However, in this case, a more likely fragmentation is the loss of a neutral HF molecule followed by the loss of the C(CF₃)₂ moiety.

-

Cleavage of the C-C bond: The bond between the aromatic ring and the central quaternary carbon can cleave, leading to the formation of phenoxide-type fragment ions.

Figure 3: Proposed Fragmentation Pathway of Bisphenol AF in ESI-MS/MS.

Experimental Protocol: LC-MS/MS

-

Sample Preparation: Prepare a dilute solution of Bisphenol AF in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, often with a small amount of formic acid or ammonium formate to improve ionization.

-

Flow Rate: 0.2-0.5 mL/min.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis, or full scan for structural confirmation.

-

Collision Energy: Optimize the collision energy to maximize the intensity of the desired product ions.

-

-

Data Analysis:

-

Extract the ion chromatograms for the precursor and product ions.

-

Confirm the identity of Bisphenol AF by the presence of the correct precursor ion and the characteristic product ions at the expected retention time.

-

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary suite of tools for the comprehensive characterization of (Hexafluoroisopropylidene)bisbenzene (Bisphenol AF). ¹H and ¹³C NMR spectroscopy confirm the carbon-hydrogen framework and the overall symmetry of the molecule. IR spectroscopy provides a rapid and reliable method for identifying the key functional groups, particularly the hydroxyl and trifluoromethyl moieties. Mass spectrometry confirms the molecular weight and provides valuable structural information through fragmentation analysis, which is crucial for sensitive and selective quantification in complex matrices. By understanding the principles behind each technique and the interpretation of the resulting data, researchers can confidently identify and characterize Bisphenol AF in a variety of scientific applications.

References

-

PubChem. Bisphenol AF | C15H10F6O2 - PubChem. [Link]

-

Sensing and characterization of bisphenol “AF” with mid-infrared spectroscopy and searching the commonality among bisphenol “A,” “S,” and “AF” - Optica Publishing Group. [Link]

-

Wikipedia. Bisphenol AF - Wikipedia. [Link]

-

Restek. Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes. [Link]

Sources

Solubility of "Hexafluoro-2,2-diphenylpropane" in organic solvents

An In-depth Technical Guide to the Solubility and Miscibility of Hexafluoro-2,2-diphenylpropane in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS RN: 83558-76-3) in organic solvents. A critical distinction for this compound, also known as (Hexafluoroisopropylidene)bisbenzene, is its physical state as a liquid at room temperature.[1] Therefore, this guide will focus on the principles of miscibility rather than the saturation solubility typical of solid solutes. We will explore the underlying physicochemical principles governing its behavior in various solvent classes, provide a predictive miscibility profile, and detail experimental protocols for verification. This document is intended for researchers, chemists, and formulation scientists who utilize fluorinated compounds in their work.

Introduction: Distinguishing this compound from its Analogs

This compound is an organofluorine compound characterized by a central hexafluoroisopropylidene bridge connecting two phenyl rings. It is crucial to differentiate this compound from its more widely studied analog, Bisphenol AF (BPAF), or 2,2-bis(4-hydroxyphenyl)hexafluoropropane.[2][3] While structurally similar, the absence of the two phenolic hydroxyl groups in this compound fundamentally alters its physical and chemical properties, most notably changing its state from a solid (BPAF) to a liquid and significantly reducing its polarity and hydrogen-bonding capability.

Understanding the solvent interactions of this compound is paramount for its application in organic synthesis, as a specialty solvent, or in the formulation of high-performance polymers and materials. This guide provides the foundational knowledge for effectively employing this unique fluorinated liquid.

Physicochemical Properties

A summary of the key properties of this compound is presented below. Its liquid state at ambient temperature is the primary determinant of its solubility behavior, which is governed by liquid-liquid miscibility.

| Property | Value | Source |

| CAS Registry Number | 83558-76-3 | [1] |

| Molecular Formula | C₁₅H₁₀F₆ | [1] |

| Molecular Weight | 304.24 g/mol | [1] |

| Synonyms | (Hexafluoroisopropylidene)bisbenzene | [1] |

| Physical State | Colorless to Almost Colorless Clear Liquid (at 20°C) | [1] |

| Purity | >98.0% (GC) | [1] |

| Storage Temperature | Room Temperature (Recommended <15°C) | [1] |

Theoretical Framework for Miscibility

The miscibility of this compound with organic solvents is dictated by the principle of "like dissolves like," which is a reflection of intermolecular forces. The molecule's structure presents two distinct regions influencing its interactions:

-

Apolar Regions: The two phenyl rings are hydrophobic and favor interactions with nonpolar and weakly polar solvents through van der Waals forces.

-

Fluorinated Region: The central -C(CF₃)₂- group is highly fluorinated. While individual C-F bonds are highly polar, the symmetrical arrangement of the six fluorine atoms results in a low overall molecular dipole moment. This region imparts a 'fluorous' character to the molecule.

Highly fluorinated compounds often exhibit unique solubility profiles, showing high affinity for other fluorinated solvents.[4] This is a critical insight, as it suggests that this compound will be readily miscible with fluorous media. Furthermore, its general structure as a substituted alkane with aromatic character suggests good compatibility with a wide range of common, non-protic organic solvents.

Predicted Miscibility Profile

Based on the structural analysis and established principles for fluorinated compounds, we can predict the miscibility of this compound with several classes of organic solvents.

-

High Miscibility is Expected with:

-

Fluorinated Solvents: Trifluorotoluene, Hexafluoroisopropanol (HFIP).[4][5] The shared fluorous nature promotes strong, favorable interactions.

-

Aromatic Hydrocarbons: Toluene, Benzene, Xylenes. The phenyl groups of the solute will interact favorably with these aromatic solvents.

-

Chlorinated Solvents: Dichloromethane, Chloroform. These solvents have appropriate polarity to solvate the entire molecule effectively.

-

Ethers: Diethyl ether, Tetrahydrofuran (THF). These are versatile, weakly polar solvents capable of solvating a wide range of organic compounds.

-

Ketones: Acetone, Methyl Ethyl Ketone. These polar aprotic solvents should be fully miscible.

-

-

Limited to No Miscibility is Expected with:

-

Water: The compound is highly hydrophobic and lacks hydrogen-bond-donating groups, leading to predicted immiscibility. Its analog, Bisphenol AF, is already described as insoluble in water, and the removal of the polar hydroxyl groups further increases hydrophobicity.[2][3][6][7]

-

Short-chain Alcohols (at high concentrations): While likely miscible with ethanol and propanol, complete miscibility with methanol may be less certain due to methanol's strong hydrogen-bonding network.

-

Nonpolar Alkanes: Hexane, Cyclohexane. While nonpolar, the specific interactions might be weaker compared to aromatic or more polar solvents, though high miscibility is still likely.

-

The relationship between the solute's structure and its solvent affinity is visualized below.

Caption: Molecular structure's influence on solvent affinity.

Experimental Protocol: Determination of Liquid-Liquid Miscibility

Since this compound is a liquid, the primary experimental goal is to determine if it is fully miscible with a given solvent or if a miscibility gap exists at a specific temperature. A simple, visual method is often sufficient for a qualitative assessment.

Objective: To determine the miscibility of this compound in a selected organic solvent at room temperature (22 ± 2 °C).

Materials:

-

This compound

-

Test solvent (e.g., Toluene, Methanol, Water)

-

Calibrated pipettes or graduated cylinders

-

Clear glass vials with caps (e.g., 10 mL scintillation vials)

-

Vortex mixer

Step-by-Step Methodology:

-

Preparation: Ensure all glassware is clean and dry to prevent contamination that could affect the results.

-

Initial Addition (1:1 Ratio):

-

Pipette 2.0 mL of the test solvent into a clear glass vial.

-

Pipette 2.0 mL of this compound into the same vial.

-

-

Mixing: Cap the vial securely and vortex the mixture vigorously for 30-60 seconds to ensure intimate contact between the two liquids.

-

Observation:

-

Place the vial against a contrasting background and allow it to stand undisturbed for 5 minutes.

-

Observe the contents carefully.

-

Miscible: The mixture will appear as a single, clear, homogeneous phase with no visible interface.

-

Immiscible: Two distinct liquid layers will form, separated by a clear interface (meniscus). The mixture may appear cloudy or form an emulsion immediately after mixing before separating.

-

-

-

Confirmation at Different Ratios (if miscibility is uncertain or for confirmation):

-

Repeat the procedure with different ratios, such as 1:9 and 9:1 (solute:solvent), to confirm miscibility across a range of concentrations. This helps identify any potential miscibility gaps that may not be apparent at a 1:1 ratio.

-

-

Documentation: Record the solvent used, the ratios tested, the temperature, and the observed outcome (miscible or immiscible) for each test.

This self-validating protocol provides a clear and unambiguous determination of miscibility under standard laboratory conditions. The causality is direct: if the intermolecular forces between the solute and solvent are sufficiently strong and favorable, a single phase will form.

Caption: Experimental workflow for visual miscibility assessment.

Conclusion

This compound is a liquid organofluorine compound whose interactions with organic solvents are best described in terms of miscibility. Its unique structure, combining aromatic and highly fluorinated moieties, predicts broad miscibility with a range of non-protic organic solvents, particularly those with aromatic or fluorinated character. It is predicted to be immiscible with water. The straightforward experimental protocol provided in this guide allows for rapid and reliable verification of its miscibility, enabling scientists and researchers to confidently select appropriate solvent systems for their specific applications.

References

- Bisphenol AF - Grokipedia. (n.d.).

- Bisphenol AF - ChemBK. (2024-04-10).

- Bisphenol AF(BPAF) | Jiayuan. (n.d.).

- bisphenol AF | C15H10F6O2 | CID 73864 - PubChem - NIH. (n.d.).

- Fluorofluorophores: Fluorescent Fluorous Chemical Tools Spanning the Visible Spectrum - PMC - NIH. (2014-09-17).

- This compound | 83558-76-3 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).

- This compound 83558-76-3 | TCI Deutschland GmbH. (n.d.).

- Hexafluoro-2-propanol - Wikipedia. (n.d.).

Sources

- 1. This compound | 83558-76-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. grokipedia.com [grokipedia.com]

- 3. bisphenol AF | C15H10F6O2 | CID 73864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fluorofluorophores: Fluorescent Fluorous Chemical Tools Spanning the Visible Spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]

- 6. chembk.com [chembk.com]

- 7. Bisphenol AF(BPAF) | Jiayuan [jy-chemical.com]

A Technical Guide to the Thermal Stability of (Hexafluoroisopropylidene)bisbenzene (Bisphenol AF)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the thermal stability of (Hexafluoroisopropylidene)bisbenzene, commonly known as Bisphenol AF (BPAF). As a key monomer in the synthesis of high-performance polymers such as specialty polycarbonates, polyetherimides, and epoxy resins, a thorough understanding of its thermal behavior is paramount for material selection, processing, and application in demanding environments.[1] This document delves into the intrinsic thermal properties of Bisphenol AF, the analytical methodologies for its characterization, and the chemical pathways that govern its decomposition at elevated temperatures.

Introduction: The Significance of Bisphenol AF in Advanced Materials

Bisphenol AF [4,4'-(Hexafluoroisopropylidene)diphenol] is a fluorinated analog of Bisphenol A (BPA). The substitution of the two methyl groups on the isopropylidene bridge with trifluoromethyl (CF3) groups imparts unique properties, including enhanced chemical resistance, improved optical clarity in derived polymers, and, critically, altered thermal stability. These attributes make BPAF-based materials indispensable in aerospace, electronics, and medical device manufacturing, where performance under extreme conditions is non-negotiable.[1] Understanding the thermal limitations of the BPAF monomer is the foundational step in harnessing its full potential in these advanced applications.

Intrinsic Thermal Stability: The Influence of Fluorination

The thermal stability of a molecule is intrinsically linked to the bond dissociation energies of its constituent chemical bonds. In Bisphenol AF, the presence of strong carbon-fluorine (C-F) bonds within the hexafluoroisopropylidene group is a key determinant of its thermal behavior. The C-F bond is one of the strongest single bonds in organic chemistry, contributing to the high thermal and chemical stability of fluorinated compounds.[2] This inherent stability suggests that the decomposition of Bisphenol AF will likely require higher temperatures compared to its non-fluorinated counterpart, Bisphenol A.

However, the overall thermal stability is a complex interplay of various factors, including the stability of the isopropylidene linkage and the potential for intramolecular interactions. While the C-F bonds are robust, the linkages connecting the phenyl rings to the fluorinated core may represent points of thermal vulnerability.

Analytical Characterization of Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques for evaluating the thermal stability of materials.

Thermogravimetric Analysis (TGA): A Protocol for Determining Decomposition Temperatures

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique provides critical data on the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass.

Experimental Protocol: TGA of Bisphenol AF

-

Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass. A clean, inert sample pan (typically platinum or alumina) is essential to prevent catalytic decomposition.

-

Sample Preparation: A small, representative sample of Bisphenol AF (typically 5-10 mg) is accurately weighed into the TGA pan. A smaller sample size minimizes thermal gradients within the sample.

-

Atmosphere Selection: The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, to study the intrinsic thermal decomposition without the influence of oxidation. A typical flow rate is 20-50 mL/min. To investigate oxidative stability, a similar experiment is run under an air or oxygen atmosphere.

-

Temperature Program:

-

Initial Isothermal Step: Hold the sample at a temperature below its melting point (e.g., 30-50 °C) for a few minutes to allow for thermal equilibration.

-

Heating Ramp: Increase the temperature at a constant rate, typically 10 °C/min or 20 °C/min. The heating rate can influence the observed decomposition temperatures; therefore, consistency is key for comparative studies.[3]

-

Final Temperature: The heating ramp should continue to a temperature where the sample has fully decomposed or a stable char is formed (e.g., 600-800 °C).

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:

-

Onset Temperature (Tonset): The temperature at which significant mass loss begins.

-

Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is maximum, determined from the derivative of the TGA curve (DTG curve).

-

Residual Mass: The percentage of mass remaining at the end of the experiment.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: By excluding oxygen, we isolate the thermal decomposition mechanisms from oxidative degradation pathways, providing a clearer picture of the molecule's inherent stability.[4][5]

-

Controlled Heating Rate: A consistent heating rate ensures that the thermal decomposition process is not kinetically limited and allows for reproducible results. Faster heating rates can shift decomposition temperatures to higher values.[3]

Differential Scanning Calorimetry (DSC): Identifying Thermal Transitions

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. While not a direct measure of thermal stability in terms of decomposition, it is crucial for identifying melting points, glass transitions (for polymers), and exothermic or endothermic decomposition processes.

Experimental Protocol: DSC of Bisphenol AF

-

Instrument Calibration: Calibrate the DSC instrument using standard reference materials (e.g., indium) for temperature and enthalpy.

-

Sample Encapsulation: A small amount of Bisphenol AF (2-5 mg) is hermetically sealed in an aluminum pan. This prevents sublimation or evaporation before decomposition.

-

Temperature Program:

-

Heating-Cooling-Heating Cycle: A common practice is to heat the sample to just above its melting point, cool it down, and then heat it again. This cycle helps to erase the sample's previous thermal history.

-

Heating Rate: A heating rate of 10 °C/min is standard.

-

-

Data Analysis: The DSC thermogram reveals the melting point (Tm) as an endothermic peak. Any exothermic peaks at higher temperatures can indicate decomposition or cross-linking reactions.

Self-Validating System: The combination of TGA and DSC provides a self-validating system. The melting point from DSC should precede the onset of decomposition observed in TGA. Any overlap would suggest that the material decomposes at or near its melting point, which has significant implications for melt processing of its derived polymers.

Decomposition Mechanisms and Products

The thermal decomposition of Bisphenol AF is expected to proceed through a complex series of radical-mediated reactions. While specific studies on BPAF are limited, the degradation pathways can be inferred from studies on Bisphenol A and fluorinated polymers.

Proposed Decomposition Pathways

The primary point of initial bond scission is likely to be the isopropylidene linkage, which is generally the weakest point in bisphenol molecules.[4]

Pathway A: Homolytic Cleavage of the Isopropylidene Bridge

This pathway involves the breaking of the C-C bonds in the hexafluoroisopropylidene group, leading to the formation of various radical species. Subsequent reactions of these radicals can lead to the formation of smaller volatile fragments.

Pathway B: Hydrolysis/Alcoholysis of Ether Linkages (in Polymers)

While more relevant to BPAF-containing polymers, residual water or alcohol functionalities can facilitate the hydrolysis or alcoholysis of ether linkages at elevated temperatures, leading to chain scission.[4]

Influence of Fluorine: The strong electron-withdrawing nature of the trifluoromethyl groups can influence the stability of the adjacent C-C bonds and the resulting radical intermediates, potentially altering the relative importance of different degradation pathways compared to BPA.

Expected Decomposition Products

Based on the decomposition of similar structures, the following products can be anticipated:

-

Phenolic Compounds: Cleavage of the isopropylidene bridge would likely lead to the formation of 4-hydroxyphenyl derivatives.

-

Fluorinated Alkenes: Fragmentation of the hexafluoroisopropylidene group could produce volatile fluorinated alkenes.

-

Carbon Dioxide and Carbon Monoxide: Oxidation of organic fragments, if oxygen is present, will lead to the formation of CO2 and CO.[4]

-

Char: A carbonaceous residue may form at higher temperatures, especially under inert atmospheres.[4]

Summary of Thermal Stability Data

| Parameter | Bisphenol A (BPA) (for comparison) | (Hexafluoroisopropylidene)bisbenzene (Bisphenol AF) (Expected) |

| Melting Point (°C) | 158-159 | ~160-163 |

| Decomposition Onset (TGA, N2, °C) | ~250-300[7] | Expected to be higher than BPA due to C-F bonds |

| Peak Decomposition (TGA, N2, °C) | ~350-400 | Expected to be higher than BPA |

| Primary Decomposition Products | Phenol, isopropenylphenol[8] | Fluorinated analogs, phenolic compounds |

Visualizing Workflows and Mechanisms

Experimental Workflow for Thermal Stability Analysis

Caption: Simplified proposed thermal decomposition pathway for Bisphenol AF.

Conclusion

(Hexafluoroisopropylidene)bisbenzene (Bisphenol AF) is a critical monomer for high-performance polymers, and its thermal stability is a key performance attribute. The presence of the hexafluoroisopropylidene group is anticipated to confer a higher thermal stability compared to non-fluorinated bisphenols. A thorough characterization using TGA and DSC is essential to define its processing window and application limits. The decomposition is likely initiated at the isopropylidene bridge, leading to a complex mixture of phenolic and fluorinated products. Further research coupling TGA with evolved gas analysis techniques such as mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would provide definitive identification of the decomposition products and a more detailed understanding of the degradation mechanism.

References

-

Decomposition of bisphenol-A (BPA) by radical oxygen - PubMed. Available at: [Link]

-

The Thermal degradation of Bisphenol A Polycarbonate in Air - e-Publications@Marquette. Available at: [Link]

-

Formation of bisphenol A by thermal degradation of poly(bisphenol A carbonate) - PubMed. Available at: [Link]

-

An insight into bisphenol A, food exposure and its adverse effects on health: A review - PMC. Available at: [Link]

-

Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites - NIH. Available at: [Link]

-

A TGA/FTIR and Mass Spectral Study on the Thermal Degradation of Bisphenol A Polycarbonate - e-Publications@Marquette. Available at: [Link]

-

Bisphenol A - Wikipedia. Available at: [Link]

-

Thermal Oxidative Degradation Behavior of Fluorinated Thermotropic Liquid Crystal Copolyesters | Scientific.Net. Available at: [Link]

-

Decomposition Behavior of Bisphenol A Under Subcritical Water Conditions: A Response Surface Methodology Approach - MDPI. Available at: [Link]

-

Research Progress of Methods for Degradation of Bisphenol A - PMC - PubMed Central. Available at: [Link]

-

A TGA/FTIR and mass spectral study on the thermal degradation of bisphenol A polycarbonate | Scilit. Available at: [Link]

-

Stability of bisphenol A in high-temperature water in fused silica capillary reactor. Available at: [Link]

-

Factors Affecting the Thermal Stability' of Polytetrafluoroethylene 1. Available at: [Link]

-

Improved thermal stability of crosslinked PTFE using fluorine gas treatment - ResearchGate. Available at: [Link]

-

Thermal Limitations of BPAF cured and TAIC cured Fluoroelastomers - Seals Eastern, Inc. Available at: [Link]

-

Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries | Request PDF - ResearchGate. Available at: [Link]

-

Thermal Decomposition Mechanisms of Volatile Molybdenum(VI) Bis-Imides - ChemRxiv. Available at: [Link]

Sources

- 1. Bisphenol A - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. epublications.marquette.edu [epublications.marquette.edu]

- 4. epublications.marquette.edu [epublications.marquette.edu]

- 5. Formation of bisphenol A by thermal degradation of poly(bisphenol A carbonate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thermal Oxidative Degradation Behavior of Fluorinated Thermotropic Liquid Crystal Copolyesters | Scientific.Net [scientific.net]

- 7. Research Progress of Methods for Degradation of Bisphenol A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Synthesis of High-Performance Polyimides Using 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA)

Introduction: The Role of 6FDA in Advanced Polymer Chemistry

4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, commonly known as 6FDA, is a key monomer in the synthesis of high-performance polyimides. These polymers are sought after in industries ranging from aerospace and electronics to membrane-based gas separation, owing to their exceptional thermal stability, mechanical strength, and desirable dielectric properties. The incorporation of the hexafluoroisopropylidene -(C(CF₃)₂)- group into the polymer backbone is a critical structural feature. This bulky, fluorine-rich moiety disrupts polymer chain packing, which in turn enhances solubility and gas permeability, while also imparting a low dielectric constant and reduced moisture absorption.[1][2]

This document provides a detailed guide for researchers and scientists on the synthesis of 6FDA-based polyimides. It will cover the underlying chemical principles, provide step-by-step experimental protocols for both laboratory and larger-scale synthesis, and present typical characterization data for these advanced materials.

Chemical Principles and Mechanistic Overview

The synthesis of polyimides from 6FDA and a diamine comonomer is typically achieved through a two-step polycondensation reaction.[3][4][5] The initial step involves the formation of a poly(amic acid) (PAA) intermediate, followed by a cyclodehydration (imidization) step to form the final polyimide.

Step 1: Poly(amic acid) Formation

The process begins with the nucleophilic acyl substitution reaction between the anhydride groups of 6FDA and the amine groups of a suitable diamine. This reaction is typically carried out in a polar aprotic solvent, such as N-methyl-2-pyrrolidinone (NMP) or N,N-dimethylacetamide (DMAc), at low to ambient temperatures to form a high molecular weight poly(amic acid) solution.[6] The choice of diamine is crucial as it significantly influences the final properties of the polyimide.[2][7]

Step 2: Imidization

The conversion of the poly(amic acid) to the final polyimide is achieved through either thermal or chemical imidization.[3][8]

-

Thermal Imidization: This method involves heating the poly(amic acid) film or solution, typically in stages up to 200-300°C.[8] The heat drives the cyclodehydration reaction, releasing water and forming the stable imide ring. While straightforward, this method requires high temperatures and careful control to avoid film cracking.[8]

-

Chemical Imidization: This approach is performed at lower temperatures and involves the use of a dehydrating agent, such as acetic anhydride, and a base catalyst, like pyridine or triethylamine.[3][6] This method is often preferred for producing soluble polyimides and for syntheses where high temperatures are undesirable.

The overall synthesis is a versatile platform that allows for the fine-tuning of polymer properties by varying the diamine monomer. For instance, using diamines with bulky side groups can further enhance solubility, while incorporating monomers with specific functionalities can introduce properties like cross-linkability.[9]

Visualizing the Polyimide Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of 6FDA-based polyimides.

Caption: Workflow for 6FDA-based polyimide synthesis.

Experimental Protocols

Materials and Reagents

-

4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA): Polymer grade, should be dried in a vacuum oven at 160-180°C for at least 12 hours before use.

-

Diamine Monomer (e.g., 2,4,6-trimethyl-m-phenylenediamine (DAM), 3,5-diaminobenzoic acid (DABA), 4,4'-oxydianiline (ODA)): High purity, dried under vacuum at a temperature appropriate for the specific diamine (typically 60-100°C) for 12 hours.

-

N-methyl-2-pyrrolidinone (NMP) or N,N-dimethylacetamide (DMAc): Anhydrous grade.

-

Acetic Anhydride: Reagent grade.

-

Pyridine or Triethylamine (TEA): Anhydrous grade.

-

Methanol: Reagent grade.

-

Nitrogen (N₂): High purity.

Protocol 1: Small-Scale Laboratory Synthesis (Chemical Imidization)

This protocol is suitable for producing approximately 5-10 grams of polyimide.

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, add the chosen diamine (e.g., DAM, 1 equivalent).

-

Dissolution: Add anhydrous NMP to the flask to achieve a final monomer concentration of 15-20 wt%. Stir the mixture under a gentle nitrogen purge until the diamine is completely dissolved.

-

Poly(amic acid) Formation: Cool the solution to 0-5°C using an ice bath. Gradually add 6FDA (1 equivalent) to the stirred solution in several portions. Rinse the weighing container with a small amount of NMP to ensure all the 6FDA is transferred.

-